Ambient-Temperature Liquid State vs. High-Melting Tetrabutyl Analog: Enables Solvent-Free Processing Without Heating
The asymmetric [P4442]+ cation disrupts crystalline packing, yielding a sub-ambient melting point and a liquid state at room temperature . In sharp contrast, the fully symmetric tetrabutylphosphonium hexafluorophosphate ([P4444][PF6]) is a crystalline solid with a melting point of 213–221 °C . This means the target compound can be used directly as a liquid solvent, reaction medium, or electrolyte without requiring a pre-heating step, unlike its symmetric analog which demands melting or co-solvent dissolution prior to use.
| Evidence Dimension | Melting Point / Physical State at Ambient Temperature |
|---|---|
| Target Compound Data | Liquid at room temperature; melting point below ambient (sub-100 °C, described as an RTIL) |
| Comparator Or Baseline | Tetrabutylphosphonium hexafluorophosphate ([P4444][PF₆], CAS 111928-21-3): melting point range 213.0–221.0 °C (solid at ambient) |
| Quantified Difference | >200 °C melting point depression achieved by replacing one butyl group with ethyl |
| Conditions | Visual inspection and DSC analysis of neat compounds at atmospheric pressure |
Why This Matters
For users formulating electrolytes or biphasic catalytic systems at ambient temperature, the target compound eliminates the need for thermal management or co-solvents that the symmetric analog requires to achieve a liquid state.
